N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLZQCPZOYKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, we can hypothesize that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Pharmacokinetics
Its molecular weight (27338 Da) is within the range generally favorable for oral bioavailability. Its structure suggests potential for reasonable solubility and permeability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information about its targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20FNO3S
- Molecular Weight : 321.39 g/mol
- CAS Number : 8721900
The compound functions primarily as a sulfonamide derivative, which suggests it may exhibit antibacterial and anti-inflammatory properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway for many microorganisms.
Anti-inflammatory Effects
In silico studies and molecular docking analyses suggest that this compound could potentially interact with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. Compounds that inhibit COX enzymes are widely recognized for their anti-inflammatory effects. A study indicated that related compounds demonstrated binding affinities comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Experimental Data
- Molecular Docking Studies : In silico modeling has shown that the compound can effectively bind to COX enzymes, indicating potential as an anti-inflammatory agent. The binding energy calculations suggest a favorable interaction profile similar to known inhibitors .
- Pharmacokinetics : Preliminary assessments of the compound's pharmacokinetic properties indicate good gastrointestinal absorption and blood-brain barrier permeability, which are essential for therapeutic efficacy.
- Synthesis and Characterization : The compound has been synthesized and characterized in laboratory settings, confirming its structural integrity and purity levels typically exceeding 95% .
Comparative Analysis with Related Compounds
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide is a chemical compound with the molecular formula C15H20FNO3S . It has a molecular weight of 313.4 g/mol .
Names and Identifiers
- IUPAC Name: N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide
- InChI: InChI=1S/C15H20FNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3
- InChIKey: YNGLZQCPZOYKGA-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F
- Synonyms:
Scientific Research Applications
While the primary use of this compound is not explicitly detailed in the provided search results, the related compound, N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide, is used in the synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization . It is plausible that this compound could have applications in similar chemical syntheses or related research areas . AA Blocks offers the compound N-[2-(cyclohex-1-en-1-yl)ethyl]-4-fluoro-3-methoxybenzene-1-sulfonamide with the CAS number 898644-77-4, suggesting its use as a building block in chemical synthesis .
Comparison with Similar Compounds
Key Observations:
Molecular Complexity : The target compound is less complex than the pyrazolo-pyrimidine derivative (), which has a heterocyclic core contributing to a higher molecular weight (589.1 vs. 313.4).
Cyclohexene Substitution: Unlike the phenol derivative in , the target compound’s cyclohexene group is part of an ethyl chain, enhancing conformational flexibility compared to aminoethyl-linked analogs.
Substituent Effects: The 4-fluoro-3-methoxy substitution in the target compound may increase acidity (via electron-withdrawing fluorine) and modulate binding interactions compared to non-fluorinated analogs.
Functional Group Impact on Properties
- Sulfonamide Core: Present in all compared compounds, this group confers hydrogen-bonding capacity and acidity (pKa ~10–11). The target compound’s fluorine and methoxy groups may lower pKa slightly compared to non-fluorinated analogs ().
- Cyclohexene vs.
Potential Pharmacological Implications
While explicit biological data are absent in the provided evidence, structural analogs suggest possible applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
